Cas no 2172184-95-9 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid)

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid
- EN300-1483871
- 2172184-95-9
- 5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
-
- インチ: 1S/C28H36N2O5/c1-18(13-14-26(32)33)16-29-25(31)15-24(28(2,3)4)30-27(34)35-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23-24H,13-17H2,1-4H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: HNBSNVKGPUDCEC-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(NCC(C)CCC(=O)O)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 480.26242225g/mol
- どういたいしつりょう: 480.26242225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 12
- 複雑さ: 711
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1483871-10000mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2172184-95-9 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1483871-250mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2172184-95-9 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1483871-50mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2172184-95-9 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1483871-1000mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2172184-95-9 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1483871-500mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2172184-95-9 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1483871-1.0g |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2172184-95-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1483871-2500mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2172184-95-9 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1483871-100mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2172184-95-9 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1483871-5000mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2172184-95-9 | 5000mg |
$9769.0 | 2023-09-28 |
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid 関連文献
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
S. Ahmed Chem. Commun., 2009, 6421-6423
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acidに関する追加情報
Recent Advances in the Study of 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid (CAS: 2172184-95-9)
The compound 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid (CAS: 2172184-95-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its utility in solid-phase peptide synthesis (SPPS), making it a valuable tool for researchers aiming to develop novel therapeutic agents.
Recent studies have focused on optimizing the synthesis and application of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed an improved synthetic route that significantly enhances yield and purity, addressing previous challenges related to scalability. The study employed advanced chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to validate the compound's structural integrity and purity. These advancements are expected to streamline its use in large-scale pharmaceutical production.
In addition to its synthetic utility, 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid has been investigated for its potential biological activities. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate inhibitory effects on certain enzymatic targets, including proteases involved in inflammatory pathways. While further in vivo studies are needed to confirm these findings, the initial data highlight the compound's promise as a scaffold for developing new anti-inflammatory agents.
The compound's role in peptide-based drug delivery systems has also been explored. A 2024 study published in Bioconjugate Chemistry demonstrated its efficacy as a linker molecule, facilitating the conjugation of therapeutic peptides to carrier proteins. This application leverages the compound's stability and reactivity under physiological conditions, offering a potential solution to challenges associated with peptide bioavailability and targeted delivery.
Looking ahead, researchers are optimistic about the broader implications of these findings. The ability to synthesize and functionalize 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid with high precision opens new avenues for designing peptide-based therapeutics with enhanced efficacy and reduced side effects. Future studies are expected to focus on expanding its applications in personalized medicine and exploring its compatibility with emerging drug delivery technologies, such as nanoparticle-based systems.
In conclusion, the ongoing research on 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid (CAS: 2172184-95-9) underscores its importance as a versatile building block in pharmaceutical development. The recent advancements in its synthesis and application not only address existing challenges but also pave the way for innovative therapeutic strategies. As the field continues to evolve, this compound is poised to play a pivotal role in the next generation of peptide-based drugs.
2172184-95-9 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid) 関連製品
- 209482-01-9(1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine)
- 2598-01-8(trans-1,3,3-Trichloro-1-propene)
- 145434-22-6(Dimethyl (2,4,6-triisopropylphenyl)boronate)
- 41223-14-7(2-Methyl Cyclopentanamine)
- 1448124-31-9(5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole)
- 374933-76-3((6-Bromo-benzobthiophen-2-yl)-methanol)
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)
- 2694726-07-1(3-(2,2-dimethylpropyl)-N-methyl-1,2-oxazol-5-amine)
- 1805283-38-8(5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid)
- 1690284-09-3((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid)




